2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a tert-butyl group, a pyrimidinone ring, and a chlorobenzyl group. The tert-butyl group is a portion of a molecular structure equivalent to 2-methylpropane minus one hydrogen atom . Pyrimidinone is a heterocyclic compound and is the parent compound of many bioactive molecules . Chlorobenzyl refers to a benzyl group that has been substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group, for example, is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group, for example, is known for its unique reactivity pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, tert-butylphenol, a compound containing a tert-butyl group, is a white solid with a distinct phenolic odor and it dissolves in basic water .Scientific Research Applications
Clinical Tolerance and Nephrotoxicity Studies
Research involving compounds with complex structures, similar to the one you're interested in, often focuses on clinical tolerance, safety, and potential nephrotoxicity when used in therapeutic contexts. For instance, studies on cefazedone, a compound with a detailed chemical structure, have evaluated its tolerance and safety in clinical settings, highlighting the importance of understanding the pharmacokinetics and potential side effects of chemical compounds in medical applications (Züllich & Sack, 1979). Additionally, the interaction of cefazedone with other drugs and its impact on kidney function has been investigated, underscoring the significance of assessing drug compatibility and organ-specific toxicity (Mondorf Aw, 1979).
Toxicokinetics and Biomonitoring
Understanding the toxicokinetics of chemical compounds, including their absorption, metabolism, and excretion, is crucial in evaluating their safety and efficacy. Studies on ethyl tert-butyl ether (ETBE), for instance, provide insights into the metabolic pathways and potential health implications of chemical exposure, offering a model for investigating similar compounds (Nihlen, Löf, & Johanson, 1998). Human biomonitoring efforts, such as those analyzing the presence and effects of fragrance chemicals like lysmeral, highlight the importance of tracking exposure to synthetic chemicals and assessing their potential health risks (Scherer et al., 2020).
Pharmacokinetics and Bioequivalence
Pharmacokinetic studies, including those focusing on the bioavailability and distribution of compounds within the body, are essential for understanding how chemical compounds are processed and how they can be optimized for therapeutic use. For example, research on the bioequivalence of different formulations of anti-inflammatory agents provides valuable information for the development of effective and safe pharmaceuticals (Annunziato & di Renzo, 1993).
Properties
IUPAC Name |
2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12-21-15(18(2,3)4)9-17(24)22(12)11-16(23)20-10-13-7-5-6-8-14(13)19/h5-9H,10-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXXXEOGNXGPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.